Sulfo-NHS-Acetate sodium Sulfo-NHS-Acetate sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16598748
InChI: InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C6H6NNaO7S
Molecular Weight: 259.17 g/mol

Sulfo-NHS-Acetate sodium

CAS No.:

Cat. No.: VC16598748

Molecular Formula: C6H6NNaO7S

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Sulfo-NHS-Acetate sodium -

Specification

Molecular Formula C6H6NNaO7S
Molecular Weight 259.17 g/mol
IUPAC Name sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate
Standard InChI InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1
Standard InChI Key VGYOVKDAMGIIJU-UHFFFAOYSA-M
Canonical SMILES CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sulfo-NHS-Acetate sodium belongs to the class of N-hydroxysuccinimide (NHS) esters, distinguished by the addition of a sulfonate group (-SO3_3^-) and an acetyl moiety. The full molecular structure comprises:

  • A succinimide ring core, which confers reactivity toward primary amines.

  • An acetyl group (-O-CO-CH3_3) that modifies target proteins via acetylation.

  • A sulfonate group (-SO3_3^-) attached to the succinimide nitrogen, enhancing water solubility .

The compound’s molecular formula, C6H6NNaO7S\text{C}_6\text{H}_6\text{NNaO}_7\text{S}, reflects its sodium counterion, which stabilizes the sulfonate group in aqueous environments .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H6NNaO7S\text{C}_6\text{H}_6\text{NNaO}_7\text{S}
Molecular Weight259.17 g/mol
CAS Number221222-61-3; 152305-87-8*
ReactivityPrimary amines

Note: Discrepancies in CAS numbers reflect supplier-specific nomenclature .

Solubility and Physical Form

Sulfo-NHS-Acetate sodium is typically supplied as a white to off-white crystalline solid. Its solubility profile is critical for experimental workflows:

  • In vitro: ≥100 mg/mL in DMSO (385.85 mM) .

  • Aqueous buffers: Direct dissolution in water up to 10 mM, though solutions are prone to hydrolysis and must be used immediately .

  • In vivo formulations: Compatible with mixtures containing DMSO, PEG300, Tween-80, and saline, achieving ≥2.5 mg/mL clarity .

The sulfonate group’s hydrophilicity contrasts with traditional NHS esters, enabling reactions in physiological buffers without organic solvents .

Synthesis and Stability

Synthetic Pathway

The synthesis of Sulfo-NHS-Acetate sodium involves a two-step process:

  • Sulfonation of NHS: Reaction of N-hydroxysuccinimide with sulfonating agents to introduce the -SO3_3^- group.

  • Acetylation: Treatment with acetic anhydride in the presence of sodium ions to form the acetyl ester .

This route ensures retention of the NHS ester’s reactivity while optimizing solubility. Industrial-scale production by suppliers like Thermo Fisher Scientific and G-Biosciences adheres to stringent purity standards (>95% by HPLC) .

Reaction Mechanism and Biochemical Applications

Covalent Modification of Primary Amines

The reagent’s mechanism centers on nucleophilic acyl substitution:

  • Activation: In the presence of carbodiimides like EDC, carboxylate groups on target molecules form reactive Sulfo-NHS esters.

  • Amine coupling: Primary amines (e.g., lysine residues) attack the ester’s carbonyl carbon, forming stable amide bonds and releasing N-hydroxysuccinimide .

Figure 1: Reaction Scheme

R-COOH+EDCR-COO-EDCSulfo-NHSR-CO-O-NHS-SO3NH2-R’R-CONH-R’+NHS-SO3\text{R-COOH} + \text{EDC} \rightarrow \text{R-COO}^- \text{-EDC} \xrightarrow{\text{Sulfo-NHS}} \text{R-CO-O-NHS-SO}_3^- \xrightarrow{\text{NH}_2\text{-R'}} \text{R-CONH-R'} + \text{NHS-SO}_3^-

Applications in Protein Science

  • Protein acetylation: Blocks lysine residues to study post-translational modifications or protein-protein interactions .

  • Crosslinking: Generates stable conjugates for antibody-drug complexes or enzyme immobilization .

  • PROTAC synthesis: Serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders .

Practical Considerations for Experimental Use

Optimizing Reaction Conditions

  • Molar ratios: A 10:1 molar excess of Sulfo-NHS-Acetate sodium to protein ensures complete acetylation .

  • Buffer selection: MES (pH 5–6) for activation; PBS (pH 7.2–7.5) for amine coupling .

  • Quenching: Excess reagent is quenched with 2-mercaptoethanol or glycine .

Troubleshooting Common Issues

  • Low yield: Hydrolysis dominates at high pH; maintain pH ≤7.5 during coupling .

  • Precipitation: Use fresh DMSO stocks and avoid prolonged storage of activated intermediates .

SupplierPurityPackagingPrice Range (USD)
Thermo Fisher Scientific>95%5g, 25g$200–$500
G-Biosciences>90%100mg, 500mg$150–$300
MedChemExpress>98%10mg, 50mg$100–$250

Thermo Fisher’s No-Weigh™ format (pre-measured microtubes) minimizes handling errors, while MedChemExpress provides smaller quantities for high-throughput screening .

Emerging Applications and Future Directions

Recent advancements highlight Sulfo-NHS-Acetate sodium’s role in:

  • Nanoparticle functionalization: Covalent attachment of targeting ligands to drug delivery systems.

  • Diagnostic probes: Site-specific labeling of antibodies for ELISA and flow cytometry.

  • CRISPR-Cas9 complexes: Stabilizing guide RNA-protein interactions via crosslinking .

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